molecular formula C17H25NO3 B5877148 1-(3,4-diethoxybenzoyl)azepane

1-(3,4-diethoxybenzoyl)azepane

Cat. No.: B5877148
M. Wt: 291.4 g/mol
InChI Key: QZHZEPIIYXVCHE-UHFFFAOYSA-N
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Description

1-(3,4-diethoxybenzoyl)azepane is a seven-membered heterocyclic compound that contains a nitrogen atom within its ring structure. This compound is part of the azepane family, which is known for its diverse applications in synthetic chemistry and biological research. The presence of the 3,4-diethoxybenzoyl group adds unique chemical properties to the azepane ring, making it a valuable compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-diethoxybenzoyl)azepane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Pd/LA-catalyzed decarboxylation, which enables the formation of non-fused N-aryl azepane derivatives under mild conditions . This reaction proceeds smoothly with a broad reaction scope and produces carbon dioxide as a byproduct.

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions (MCRs) and one-pot synthesis procedures. These methods are efficient and can produce the compound in large quantities. The use of protective groups, such as the 3,4-dimethoxybenzyl group, can enhance the solubility and stability of the precursors, facilitating the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-diethoxybenzoyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the azepane ring.

    Substitution: Substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, palladium catalysts are often used in the synthesis and modification of azepane derivatives .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups to the azepane ring.

Scientific Research Applications

1-(3,4-diethoxybenzoyl)azepane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3,4-diethoxybenzoyl)azepane involves its interaction with specific molecular targets and pathways. For example, as an opioid analgesic, it binds to opioid receptors in the central nervous system, producing effects such as analgesia, sedation, and nausea . The compound’s unique structure allows it to interact with various biological molecules, making it a versatile tool in scientific research.

Comparison with Similar Compounds

1-(3,4-diethoxybenzoyl)azepane can be compared with other similar compounds, such as:

    Azepine: A seven-membered heterocyclic compound with one nitrogen atom.

    Azepinone: A derivative of azepine with a carbonyl group.

    Benzazepine: A fused ring system containing an azepine ring and a benzene ring.

    Dibenzazepinone: A compound with two benzene rings fused to an azepine ring and a carbonyl group.

    Thiazepine: A seven-membered heterocyclic compound containing both sulfur and nitrogen atoms.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

azepan-1-yl-(3,4-diethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-3-20-15-10-9-14(13-16(15)21-4-2)17(19)18-11-7-5-6-8-12-18/h9-10,13H,3-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHZEPIIYXVCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCCCCC2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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